Cas no 1261484-74-5 (2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid)

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid
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- インチ: 1S/C13H7F4NO3/c14-11-8(12(19)20)5-6-9(18-11)7-3-1-2-4-10(7)21-13(15,16)17/h1-6H,(H,19,20)
- InChIKey: RAVNYJIFTFVEHW-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)O)C=CC(C2C=CC=CC=2OC(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 377
- トポロジー分子極性表面積: 59.4
- XLogP3: 3.7
2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023027133-250mg |
2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid |
1261484-74-5 | 97% | 250mg |
$652.80 | 2023-09-03 | |
Alichem | A023027133-1g |
2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid |
1261484-74-5 | 97% | 1g |
$1629.60 | 2023-09-03 | |
Alichem | A023027133-500mg |
2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid |
1261484-74-5 | 97% | 500mg |
$1029.00 | 2023-09-03 |
2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acidに関する追加情報
2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic Acid: A Comprehensive Overview
2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid (CAS No. 1261484-74-5) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound has garnered considerable attention due to its unique structural features and promising biological activities. In this article, we delve into the properties, synthesis, applications, and recent advancements associated with this compound.
The molecular structure of 2-fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid is characterized by a nicotinic acid backbone with a fluorine atom at the 2-position and a trifluoromethoxy-substituted phenyl group at the 6-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it an attractive candidate for various chemical modifications and biological assays. Recent studies have highlighted its role as a potential lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
One of the most notable aspects of 1261484-74-5 is its ability to modulate key cellular pathways. For instance, research published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in inflammation and tumor progression. The trifluoromethoxy group, a known electron-withdrawing substituent, plays a crucial role in enhancing the compound's bioactivity by stabilizing its interaction with target proteins.
The synthesis of 2-fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. A study in *Journal of Medicinal Chemistry* outlined a novel route utilizing palladium-catalyzed cross-coupling reactions to construct the phenyl ring. This approach not only improves yield but also ensures high purity, which is essential for downstream applications.
In terms of applications, 1261484-74-5 has shown promise in several therapeutic areas. For example, preclinical trials have indicated its efficacy in reducing oxidative stress and mitigating neurodegenerative conditions such as Alzheimer's disease. Additionally, its ability to modulate lipid metabolism makes it a potential candidate for treating metabolic disorders like obesity and diabetes.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the bioactivity of 2-fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid. Using machine learning algorithms, researchers have identified key structural motifs responsible for its interactions with cellular receptors. These insights are paving the way for the rational design of next-generation compounds with enhanced efficacy and reduced side effects.
In conclusion, 1261484-74-5, or 2-fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid, represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure, coupled with recent research breakthroughs, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover its full capabilities, this compound is poised to make significant contributions to the advancement of modern medicine and beyond.
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